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Compound of Interest

Compound Name: VH 298

Cat. No.: B1191982 Get Quote

Molecule: VH 298 (VHL Inhibitor) CAS: 2097381-85-4 Primary Application: Stabilization of HIF-

1α to study hypoxic signaling, angiogenesis, and wound healing.

Executive Summary & Mechanism
VH 298 is a high-affinity (K_d ~80–90 nM), cell-permeable inhibitor of the VHL E3 ubiquitin

ligase. Unlike prolyl hydroxylase (PHD) inhibitors (e.g., Roxadustat) that act upstream, VH 298
acts downstream of HIF-α hydroxylation. It competitively blocks the protein-protein interaction

between VHL and the hydroxylated oxygen-dependent degradation domain (ODD) of HIF-1α.

Physiological Outcome: This blockade prevents the ubiquitination and subsequent proteasomal

degradation of HIF-1α. The result is a rapid, concentration-dependent accumulation of HIF-1α

(and HIF-2α) under normoxic conditions, triggering the transcription of hypoxia-responsive

genes such as VEGF, EPO, and GLUT1.

Mechanistic Pathway Diagram[1]
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Figure 1:Mechanism of Action of VH 298. The molecule competitively binds to VHL, preventing

the recognition of hydroxylated HIF-1α, thereby bypassing proteasomal degradation and

inducing a hypoxic transcriptional response.

Physicochemical Profile & Formulation Strategy
VH 298 is a hydrophobic molecule with limited aqueous solubility. Successful in vivo delivery

requires a formulation that prevents precipitation in the peritoneal cavity or subcutaneous

space.
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Parameter Value Notes

Molecular Weight 523.65 g/mol

Solubility (DMSO) ~100 mg/mL (190 mM) Excellent stock solvent.

Solubility (Water) < 1 mg/mL
Poor. Requires co-solvents or

cyclodextrins.

LogP ~3.5 - 4.0 Lipophilic.

Stability High metabolic stability
Resistant to rapid microsomal

clearance.

Formulation Protocols
Choose Method A for maximum tolerability (recommended for repeated dosing). Choose

Method B for acute, single-dose studies or if cyclodextrins are unavailable.

Method A: Cyclodextrin-Based (Preferred)
Best for: Repeated IP injections, minimizing vehicle-induced inflammation.

Vehicle Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).

Preparation Steps:

Stock: Dissolve VH 298 in 100% DMSO to a concentration of 50 mg/mL.

Vehicle Base: Prepare a 20% (w/v) solution of Sulfobutyl ether-beta-cyclodextrin (SBE-β-

CD) in sterile 0.9% saline. Filter sterilize (0.22 µm).

Mixing: Slowly add the DMSO stock (10% of final volume) to the SBE-β-CD solution (90%

of final volume) while vortexing vigorously.

Result: A clear solution or stable suspension suitable for injection.[1]

Storage: Prepare fresh daily.

Method B: PEG/Tween (Standard)
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Best for: Single-dose PK studies or acute pharmacodynamics.

Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

Preparation Steps:

Stock: Dissolve VH 298 in 100% DMSO.

Sequential Addition: Add PEG300 (40% vol) and vortex.

Add Tween-80 (5% vol) and vortex.

Slowly add warm (37°C) 0.9% Saline (45% vol) while vortexing.

Note: If precipitation occurs, sonicate at 37°C for 5–10 minutes.

In Vivo Administration Protocols
Protocol 1: Systemic Administration (Intraperitoneal)
This route is used to study systemic hypoxic responses, anemia correction, or tissue ischemia

protection.

Species: Mouse (C57BL/6 or similar).

Dose:50 mg/kg.[2]

Route: Intraperitoneal (IP).[2]

Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Step-by-Step Procedure:

Weigh Animals: Accurate weighing is critical for dosing.

Formulate: Prepare VH 298 at 5 mg/mL using Method A or B above.

Calculation: 50 mg/kg dose ÷ 5 mg/mL conc = 10 mL/kg injection volume.
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Injection: Restrain the mouse and inject into the lower right quadrant of the abdomen to

avoid the cecum/bladder.

Monitoring: Monitor for signs of distress (hunching, piloerection) for 30 mins post-injection.

Sampling (PK/PD):

Peak Plasma (Tmax): Typically 0.5 – 2 hours.

PD Effect (HIF-1α protein): Harvest tissues (liver, kidney) at 2–4 hours post-dose. HIF-1α

degrades rapidly; rapid tissue harvesting and snap-freezing in liquid nitrogen are

mandatory.

Protocol 2: Local Administration (Wound Healing)
Based on Qiu et al. (2019), local administration avoids systemic exposure and maximizes

concentration at the injury site.

Application: Diabetic wound healing, localized ischemia.

Dose:30 – 100 µM (concentration in injected volume).

Vehicle: PBS or Hydrogel (e.g., GelMA).

Step-by-Step Procedure:

Stock: Dilute DMSO stock into sterile PBS to reach a final concentration of 100 µM. Ensure

DMSO content is <0.5% to avoid solvent toxicity to fibroblasts.

Injection: Inject 50–100 µL subcutaneously (SC) at 4 points around the wound margin.

Frequency: Every 2 days (q.o.d) until wound closure.

Readout: Measure wound closure rate, angiogenesis (CD31 staining), and collagen

deposition.

Pharmacodynamics & Validation
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To validate that VH 298 has successfully engaged VHL in vivo, you must demonstrate HIF-1α

stabilization.

Biomarker Method Timepoint Expected Result

HIF-1α Protein Western Blot 2–4 hrs

Strong band at ~120

kDa (normally

undetectable).

HIF-2α Protein Western Blot 2–4 hrs
Increased band

intensity.

VEGF mRNA qPCR 6–12 hrs
>2-fold increase

(Target Gene).

GLUT1 mRNA qPCR 6–12 hrs

Significant

upregulation

(Glycolytic shift).

EPO ELISA (Serum) 12–24 hrs
Increased serum

Erythropoietin levels.

Critical Control: Always include a vehicle-only control group. For Western Blots, use a positive

control lysate (e.g., Cobalt Chloride or Desferrioxamine treated cells) to confirm the antibody is

working.

Troubleshooting & Optimization
Precipitation in Syringe:

Cause: Rapid cooling of the formulation or insufficient solubilizers.

Solution: Keep the formulation warm (37°C) prior to injection. Switch to the Cyclodextrin

(Method A) vehicle.

No HIF-1α Detected:

Cause: Tissue processing delay. HIF-1α has a half-life of <5 mins in oxygenated buffers.
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Solution:Snap freeze tissues immediately upon excision. Do not rinse in PBS for

prolonged periods. Use lysis buffers containing proteasome inhibitors (MG132) and

Deubiquitinase inhibitors (N-ethylmaleimide) during extraction.

Toxicity/Weight Loss:

Cause: High DMSO concentration or off-target effects at >100 mg/kg.

Solution: Reduce DMSO to 5%.[3] Ensure dose does not exceed 50 mg/kg per injection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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